molecular formula C24H31FN2O5S B2761695 4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922102-64-5

4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2761695
CAS No.: 922102-64-5
M. Wt: 478.58
InChI Key: BZCMQJQZJUZTCG-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of Janus Kinase 2 (JAK2). This compound demonstrates high selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3, making it a valuable tool for dissecting JAK-STAT signaling pathways in cellular models. The primary research application of this inhibitor is in the study of myeloproliferative neoplasms (MPNs) and other hematological malignancies where constitutive JAK2 signaling, often driven by mutations like JAK2 V617F, is a key driver of pathogenesis. Its mechanism of action involves binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins, notably STAT5. By potently inhibiting this axis, researchers can investigate proliferation, survival, and differentiation signals in relevant cell lines and primary cells, providing critical insights for targeted therapeutic development. Studies have shown that this class of compound can induce growth arrest and apoptosis in JAK2-dependent cell lines, establishing its utility as a pharmacological probe for validating JAK2 as a therapeutic target in oncological research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O5S/c1-6-31-21-10-8-18(14-19(21)25)33(29,30)26-17-7-9-20-22(13-17)32-15-24(4,5)23(28)27(20)12-11-16(2)3/h7-10,13-14,16,26H,6,11-12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCMQJQZJUZTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural homology with derivatives of tetrahydrobenzo[b][1,4]oxazepin-8-yl sulfonamides and benzamides. A notable analog is N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (CAS: 921834-49-3) . Key differences include:

  • Substituent on the benzoxazepine core : The target compound has a 5-isopentyl group, while the analog features a shorter 5-isobutyl chain.
  • Functional group on the aromatic ring : The target compound’s benzenesulfonamide includes 4-ethoxy-3-fluoro substitutions, whereas the analog has a 2-(trifluoromethyl)benzamide group.

Table 1: Structural Comparison

Feature Target Compound Analog
Benzoxazepine substituent 5-isopentyl 5-isobutyl
Aromatic substitution 4-ethoxy-3-fluoro-benzenesulfonamide 2-(trifluoromethyl)benzamide
Molecular weight (hypothetical) ~535 g/mol ~502 g/mol
Hydrophobicity (logP)* ~4.2 (predicted) ~3.8 (predicted)

*Predicted using fragment-based methods.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (common in virtual screening), the target compound exhibits moderate similarity (~0.65–0.72 Tanimoto MACCS) to its benzoxazepine analogs . These scores suggest shared pharmacophoric features but distinct electronic profiles due to fluorinated vs. trifluoromethyl groups. Graph-based comparison methods, though biochemically accurate, are computationally intensive for such large molecules .

Implications of Substituent Differences
  • Bioactivity : The 4-ethoxy-3-fluoro group may enhance metabolic stability compared to trifluoromethyl benzamides, which are prone to oxidative degradation .
  • Binding affinity : The isopentyl chain’s increased length could improve hydrophobic interactions in enzyme pockets compared to isobutyl analogs .

Research Findings and Limitations

  • Lumping strategy : Organic compounds with similar structures (e.g., benzoxazepines) are often grouped in predictive models, assuming shared physicochemical behaviors . However, subtle substituent changes (e.g., fluoro vs. trifluoromethyl) may drastically alter bioactivity, limiting the reliability of lumping .
  • Hit Dexter 2.0 : Computational tools like Hit Dexter 2.0 could classify this compound as “dark chemical matter” (low promiscuity) due to its complex structure, though empirical validation is needed .

Notes

Limitations : Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural and computational extrapolation.

Future directions : Experimental assays (e.g., enzyme inhibition studies) and advanced graph-based similarity analyses are required to validate predictions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step routes requiring precise control of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to minimize side reactions. For example, the oxazepine ring formation may require inert atmospheres to prevent oxidation, while sulfonamide coupling often employs bases like potassium carbonate to enhance nucleophilicity. Chromatographic purification (e.g., HPLC) and spectroscopic validation (NMR, mass spectrometry) are critical for ensuring purity and structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Purity assessment typically involves HPLC with UV/Vis or MS detection .

Q. How can researchers address solubility challenges in experimental assays?

Limited aqueous solubility is common due to hydrophobic substituents (e.g., isopentyl, dimethyl groups). Strategies include:

  • Using co-solvents like DMSO or PEG-400 (≤5% v/v to avoid cytotoxicity).
  • Preparing prodrug derivatives with ionizable groups (e.g., phosphate esters).
  • Employing nanoformulations (liposomes, micelles) for in vivo studies .

Advanced Research Questions

Q. What mechanisms explain the regioselectivity observed in sulfonamide-group reactions?

The sulfonamide’s reactivity is influenced by electronic effects (e.g., electron-withdrawing fluoro/ethoxy groups) and steric hindrance from the benzoxazepin core. Computational modeling (DFT calculations) can predict sites for electrophilic attack, while kinetic studies under varying pH/temperature conditions reveal thermodynamic vs. kinetic control pathways .

Q. How does this compound interact with biological targets such as enzymes or receptors?

Preliminary data suggest inhibition of tyrosine kinases (e.g., SYK) via competitive binding to the ATP pocket. Methodologies include:

  • Surface plasmon resonance (SPR) to measure binding affinity (KD).
  • Cryo-EM/X-ray crystallography for structural insights into target-ligand interactions.
  • Mutagenesis studies to identify critical residues for binding .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values or efficacy across studies may arise from assay conditions (e.g., cell line variability, ATP concentrations). Recommendations:

  • Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).
  • Validate findings across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Perform meta-analyses of published data to identify confounding variables .

Q. What strategies are effective for studying pharmacokinetics in preclinical models?

Key approaches include:

  • LC-MS/MS for quantifying plasma/tissue concentrations.
  • Microsomal stability assays to assess metabolic liability (CYP450 isoforms).
  • In silico ADMET profiling (e.g., SwissADME) to predict absorption and toxicity.
  • Radiolabeled analogs (³H/¹⁴C) for tracking biodistribution .

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